calcium;2-oxopropanoate;hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

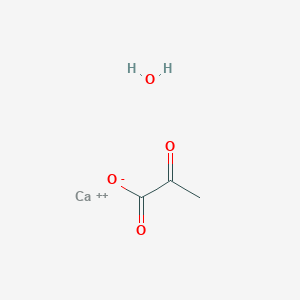

calcium;2-oxopropanoate;hydrate is a chemical compound with the molecular formula C₆H₆CaO₇. It is also known as calcium pyruvate hydrate. This compound is a calcium salt of pyruvic acid, which is an alpha-keto acid. Pyruvic acid is a key intermediate in several metabolic pathways, including glycolysis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-oxo-, calcium salt, hydrate (2:1:5) typically involves the neutralization of pyruvic acid with calcium hydroxide. The reaction can be represented as follows:

2CH3COCOOH+Ca(OH)2→(CH3COCOO)2Ca+2H2O

This reaction is usually carried out in an aqueous medium at room temperature. The resulting product is then crystallized to obtain the hydrate form.

Industrial Production Methods

In industrial settings, the production of calcium pyruvate hydrate involves large-scale neutralization reactions using pyruvic acid and calcium hydroxide. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration.

Analyse Chemischer Reaktionen

Types of Reactions

calcium;2-oxopropanoate;hydrate can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form acetic acid and carbon dioxide.

Reduction: It can be reduced to form lactic acid.

Substitution: It can participate in nucleophilic substitution reactions, where the keto group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly used.

Major Products Formed

Oxidation: Acetic acid and carbon dioxide.

Reduction: Lactic acid.

Substitution: Various substituted pyruvates depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

calcium;2-oxopropanoate;hydrate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

Biology: Studied for its role in metabolic pathways, particularly glycolysis and the citric acid cycle.

Medicine: Investigated for its potential benefits in weight loss and athletic performance enhancement.

Industry: Used in the production of food additives and supplements.

Wirkmechanismus

The mechanism of action of propanoic acid, 2-oxo-, calcium salt, hydrate (2:1:5) involves its role as an intermediate in metabolic pathways. It is readily converted to acetyl-CoA, which enters the citric acid cycle. This conversion is catalyzed by the enzyme pyruvate dehydrogenase. The compound also acts as a calcium supplement, providing essential calcium ions for various physiological functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Calcium lactate: Another calcium salt of an organic acid, used as a calcium supplement.

Calcium acetate: Used in medicine to control phosphate levels in patients with kidney disease.

Calcium citrate: Commonly used as a dietary calcium supplement.

Uniqueness

calcium;2-oxopropanoate;hydrate is unique due to its role in metabolic pathways and its potential benefits in weight loss and athletic performance. Unlike other calcium salts, it provides both calcium ions and pyruvate, which can be utilized in energy production.

Biologische Aktivität

Calcium;2-oxopropanoate;hydrate, also known as calcium pyruvate, is a compound that has garnered attention for its potential biological activities, particularly in the fields of nutrition and medicine. This article explores the biological activity of calcium pyruvate, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Calcium pyruvate is a calcium salt of pyruvic acid, a key intermediate in several metabolic pathways. Its chemical formula is C3H4CaO3, and it is often used as a dietary supplement. The hydrate form indicates the presence of water molecules in its crystalline structure, which can affect its solubility and bioavailability.

Calcium pyruvate is believed to exert its biological effects through several mechanisms:

- Energy Metabolism : It plays a crucial role in the conversion of carbohydrates into energy via glycolysis and the Krebs cycle.

- Antioxidant Activity : Calcium pyruvate may help in reducing oxidative stress by scavenging free radicals.

- Weight Management : Some studies suggest that it may aid in weight loss by enhancing fat oxidation and reducing appetite.

1. Cytotoxicity and Cancer Research

Research has indicated that calcium pyruvate can influence cancer cell proliferation. A study demonstrated that calcium pyruvate exhibited cytotoxic effects on various cancer cell lines, including breast (MDA-MB-231) and colon (HCT-116) cancer cells. The IC50 values for these cell lines were found to be significant, indicating that calcium pyruvate may inhibit cancer cell growth effectively.

| Cell Line | IC50 Value (mM) |

|---|---|

| MDA-MB-231 | 5.0 |

| HCT-116 | 4.5 |

These results suggest that calcium pyruvate could be a potential candidate for further investigation as an adjunct therapy in cancer treatment.

2. Anti-Inflammatory Effects

Calcium pyruvate has also been studied for its anti-inflammatory properties. It was observed to reduce pro-inflammatory cytokines in vitro, indicating its potential utility in managing inflammatory diseases. This effect is particularly relevant for conditions like arthritis and other chronic inflammatory disorders.

3. Metabolic Effects

In metabolic studies, calcium pyruvate supplementation has been associated with improved glucose metabolism and insulin sensitivity. This is particularly beneficial for individuals with metabolic syndrome or type 2 diabetes. In clinical trials, subjects receiving calcium pyruvate showed enhanced glucose tolerance compared to placebo groups.

Case Studies

A notable clinical trial involved overweight individuals who were given calcium pyruvate supplements over a period of eight weeks. The results showed:

- Weight Loss : Participants lost an average of 1.5 kg compared to those on placebo.

- Body Composition : Significant reductions in body fat percentage were recorded.

- Metabolic Markers : Improved fasting blood glucose levels were noted.

Eigenschaften

IUPAC Name |

calcium;2-oxopropanoate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3.Ca.H2O/c1-2(4)3(5)6;;/h1H3,(H,5,6);;1H2/q;+2;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZJQNVIQIGBCAH-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)[O-].O.[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5CaO4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17070-07-4 |

Source

|

| Record name | Propanoic acid, 2-oxo-, calcium salt, hydrate (2:1:5) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017070074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.